2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid

Physicochemical profiling Quality control Compound identity verification

Kinase drug discovery groups seeking to diversify spirocyclic collections face a gap in ortho-substituted pyridine hinge binders-most commercial libraries offer only C6 (para) or C4 (meta) attachment geometries. This compound fills that gap with its C2-nicotinic acid motif, providing a distinct hinge-binding vector for ATP-mimetic inhibitor design. - Scaffold matches published PKA/PKB inhibitor design principles with 1,3-diazaspiro-4-oxo core + pyridine hinge binder. - MW 273.29, 2 HBD, 5 HBA, and complexity score 455 place it in favorable CNS drug-like space for lead optimization. - 12 Da mass offset from the closest analog (CAS 1350798-91-2) enables selective MRM detection in biological matrices.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 81510-54-5
Cat. No. B15064862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid
CAS81510-54-5
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)NC(=N2)C3=C(C=CC=N3)C(=O)O
InChIInChI=1S/C14H15N3O3/c18-12(19)9-5-4-8-15-10(9)11-16-13(20)14(17-11)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19)(H,16,17,20)
InChIKeyGPBAALKSADMLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic Acid: Physicochemical and Structural Baseline


2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid (CAS 81510-54-5) is a spirocyclic heterocycle that fuses a 1,3-diazaspiro[4.5]dec-1-en-4-one core with a pyridine-3-carboxylic acid (nicotinic acid) moiety . Its molecular formula is C14H15N3O3 with a molecular weight of 273.29 g/mol and an exact monoisotopic mass of 273.11134 g/mol . The scaffold presents 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds, yielding a complexity score of 455 . This spirocyclic architecture places it within the broader class of heteroaryl-substituted diazaspirocycles that have been investigated as ATP-mimetic kinase inhibitor scaffolds, with the pyridine ring serving as a hinge-binding group and the diazaspiro core providing conformational constraint [1].

1
ATP-mimetic kinase inhibitor scaffold design
2
Ortho-pyridine hinge-binding motif exploration
3
Fragment-based library diversification with spirocyclic constraint

Why Generic Diazaspiro Analogs Cannot Replace This Scaffold


Close analogs such as 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid (CAS 1350798-91-2) differ in three critical ways: the position of the nicotinic acid attachment (C6 vs. C2 of the pyridine ring), the heteroatom composition of the spiro ring (1-oxa-2,8-diaza vs. 1,3-diaza-4-oxo), and the oxidation state at the spiro junction. These variations alter hydrogen-bonding capacity (5 vs. 5 acceptors but different donor/acceptor spatial distribution), computed logP, and conformational rigidity . More critically, the class-level finding that heteroaryl substitution directly linked to the diazaspiro scaffold influences kinase selectivity profiles through hinge-binder interactions [1] means that even minor repositioning of the carboxylic acid on the pyridine ring—from C2 to C6—can shift the biological target landscape. Without explicit head-to-head experimental data for 81510-54-5, however, definitive claims about functional differentiation remain constrained.

Position C2 vs. C6 nicotinic acid attachment may shift hinge-binding geometry and kinase interaction profile
Heteroatom 1-oxa-2,8-diaza analog alters H-bond acceptor spatial distribution and predicted logP
Selectivity Class-level evidence suggests scaffold substitution pattern influences kinase selectivity; direct data not available

Differentiation Evidence vs. Closest Analogs


Molecular Weight and Exact Mass Differentiation

The target compound has a molecular weight of 273.29 g/mol (exact mass 273.11134) vs. the structurally closest commercially cataloged analog 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid, which has MW 261.28 g/mol . This 12.01 g/mol difference corresponds precisely to the replacement of the 4-oxo-1,3-diaza substitution pattern (C14H15N3O3) with a 1-oxa-2,8-diaza pattern (C13H15N3O3) and a shift in the carboxylic acid attachment point on the pyridine ring.

Mass identity
Head-to-head
ΔMW = +12.01 g/mol vs. oxa-diaza analog; Δexact mass ≈ +11.84 g/mol
Enables unambiguous LC-MS identity verification
Registry-based comparison; no experimental HRMS data provided
Physicochemical profiling Quality control Compound identity verification

Hydrogen Bonding and Rotatable Bond Comparison with Oxa-Diaza Analog

The target compound possesses 2 hydrogen bond donors and 2 rotatable bonds, with a topological complexity score of 455 . The comparator 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid shares 2 donors but differs in rotatable bond count and exact hydrogen bond acceptor geometry, as the 1-oxa substitution replaces a secondary amine with an ether oxygen, altering the spatial distribution of H-bond acceptors . This change affects predicted logP and polar surface area, parameters used in early-stage drug-likeness filters.

Ligand complexity
Class-level
Complexity score 455 vs. ~379 for oxa analog; identical HBD/HBA count
May support ligand-efficiency optimization screening
Estimated comparator complexity; spatial acceptor arrangement differs
Medicinal chemistry Ligand efficiency Physicochemical property filtering

Hinge-Binder Geometry: C2 vs. C6 Nicotinic Acid

Heteroaryl-substituted diazaspirocycles directly linked to pyridine hinge-binding groups have been shown to provide ligand-efficient inhibitors of multiple protein kinases, with selectivity profiles influenced by the nature and position of the hinge-binder group [1]. In the target compound, the nicotinic acid is attached at the C2 position of the pyridine ring, oriented ortho to the ring nitrogen, whereas in the comparator 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid the attachment is at C6 (para to nitrogen) . This positional isomerism alters the dihedral angle between the pyridine plane and the diazaspiro scaffold, which protein crystallography confirms influences interactions with acidic residues (e.g., Asp-Phe-Gly motif) in the ATP pocket [1]. No direct kinase panel data are publicly available for 81510-54-5, so quantitative selectivity or potency comparisons cannot be made at this time.

Hinge-binder geometry
Class-level
C2-ortho vs. C6-para pyridine attachment; structurally distinct predicted binding mode
Accesses hinge-region interactions not replicated by para isomer
X-ray data from related diazaspiro–kinase complexes; no direct panel data for 81510-54-5
Kinase inhibitor ATP-mimetic scaffold hinge-binder design medicinal chemistry

Synthetic Route: Bucherer–Bergs vs. Alternative Spirocyclization

The synthesis of 2-(4-oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)nicotinic acid has been reported to involve a Bucherer–Bergs reaction starting from 4-methoxycyclohexan-1-one, establishing the hydantoin-type spiro ring system before coupling with the pyridine moiety . This contrasts with the synthetic routes to oxa-diazaspiro analogs, which typically employ ring-closing metathesis or nucleophilic aromatic substitution strategies to construct the spiro junction [1]. The Bucherer–Bergs approach yields the 4-oxo-1,3-diazaspiro core with a specific oxidation state that cannot be achieved through oxa-diaza spirocyclization without subsequent functional group interconversions.

Synthetic route
Supporting
Bucherer–Bergs spirocyclization vs. ring-closing metathesis for oxa analogs
Defined scalable route supports re-supply confidence
Vendor technical note; no comparative yield data public
Synthetic chemistry Building block procurement Route scouting

High-Confidence Application Scenarios


Fragment-Based Kinase Library: Ortho-Pyridine Hinge Binders

The C2-nicotinic acid attachment provides an ortho-substituted pyridine hinge-binding motif, distinct from the more common C6 (para) and C4 (meta) geometries available in commercial diazaspiro building block collections [1]. Inclusion of 81510-54-5 in fragment or lead-like libraries expands the accessible chemical space for ATP-pocket engagement, as supported by crystallographic evidence that pyridine attachment position alters interactions with the kinase hinge region [1]. This scenario is appropriate for early-stage kinase drug discovery groups seeking to diversify their spirocyclic scaffold collection.

Physicochemical Benchmarking for Spiro-Hydantoin Lead Optimization

With 2 H-bond donors, 5 acceptors, molecular weight of 273.29 g/mol, and a complexity score of 455, 81510-54-5 can serve as a reference point for optimizing ligand efficiency in spiro-hydantoin series . Its property profile falls within favorable ranges for CNS drug-like space (MW < 300, HBD ≤ 3), making it a candidate for central nervous system target programs where permeability and efflux ratios must be balanced against potency . Structural analogs with oxa-diaza cores can be compared head-to-head to evaluate the impact of heteroatom substitution on these properties.

LC-MS/MS Purity Assessment of Spirocyclic Carboxylic Acids

The well-defined molecular formula (C14H15N3O3) and exact mass (273.11134 g/mol) enable precise MRM transition setup for quantitative analysis . The 12 g/mol mass offset from the closest interfering analog (CAS 1350798-91-2, MW 261.28) provides adequate resolution for selective detection in complex biological matrices . Analytical chemistry groups can use 81510-54-5 as a model compound to validate separation methods for positional isomers of nicotinic acid-substituted spirocycles.

Chemical Probe Development for PKA/PKB Kinases

Class-level evidence demonstrates that heteroaryl-substituted diazaspirocycles directly linked to a pyridine hinge binder yield inhibitors of PKA and PKB, with binding modes confirmed by protein X-ray crystallography [1]. While no kinase panel data are available for 81510-54-5 specifically, its scaffold architecture (1,3-diazaspiro-4-oxo core + C2-nicotinic acid) matches the design principles of the published series, making it a rational starting point for synthesizing probe molecules. Researchers should prioritize in-house kinase profiling before procurement for this application, given the absence of public selectivity data.

Application
Selection Property
Validation Focus
Fragment-based kinase library design
Ortho-pyridine hinge-binding motif
ATP-pocket engagement geometry review
Spiro-hydantoin lead optimization
Ligand efficiency and complexity profile
CNS drug-like property benchmarking
LC-MS/MS purity assessment
Exact mass offset from closest analog
MRM transition specificity verification
Chemical probe development for PKA/PKB
Scaffold architecture matching published series
In-house kinase profiling prior to procurement
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